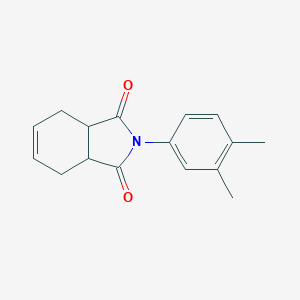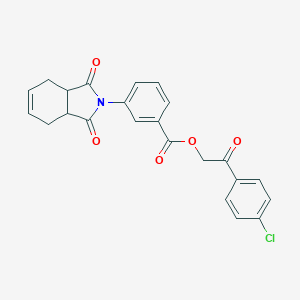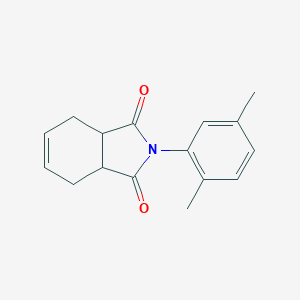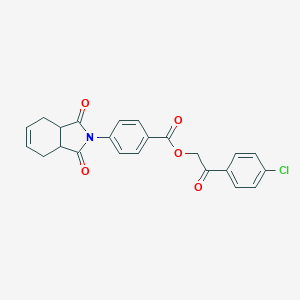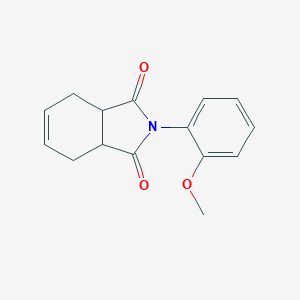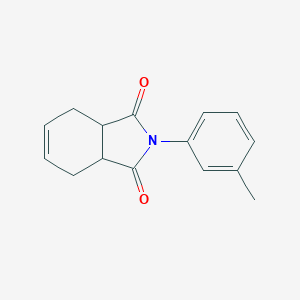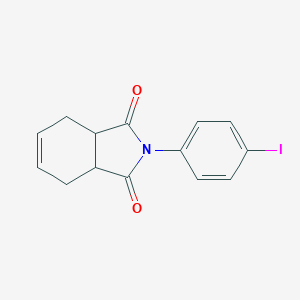![molecular formula C21H15ClO3 B341972 [2-Oxo-2-(4-phenylphenyl)ethyl] 2-chlorobenzoate](/img/structure/B341972.png)
[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate is an organic compound with the molecular formula C21H15ClO3. This compound is characterized by the presence of a biphenyl group and a chlorobenzoate moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with 2-(1,1’-biphenyl-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Formation of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-carboxybenzoate.
Reduction: Formation of 2-(1,1’-Biphenyl-4-yl)-2-hydroxyethyl 2-chlorobenzoate.
Substitution: Formation of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-aminobenzoate or 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-thiobenzoate.
Aplicaciones Científicas De Investigación
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The biphenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The chlorobenzoate moiety can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate
- 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 3-chlorobenzoate
- 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2,4-dichlorobenzoate
Uniqueness
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzoate moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C21H15ClO3 |
|---|---|
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H15ClO3/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2 |
Clave InChI |
QXCJODMZKPVASA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


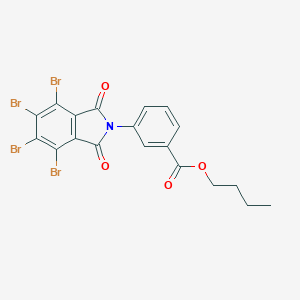
![Decyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B341895.png)

